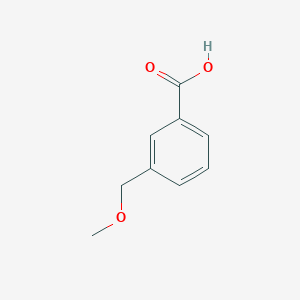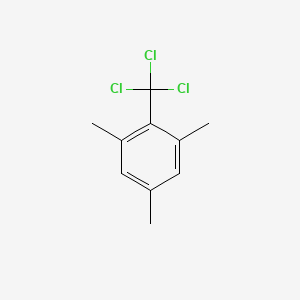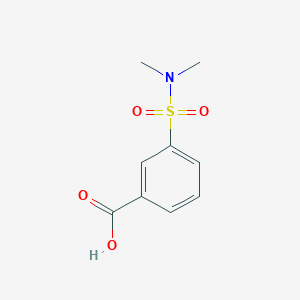
3-(吡啶-3-基甲氧基)-苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-3-ylmethoxy)-benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a pyridin-3-ylmethoxy group. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of both the benzaldehyde and pyridine functionalities allows for diverse chemical reactivity and potential biological activity.
科学研究应用
3-(Pyridin-3-ylmethoxy)-benzaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands. Its structural features may contribute to binding interactions with biological targets.
Medicine: Potential applications in drug discovery and development, particularly in the synthesis of novel therapeutic agents. The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in medicinal chemistry.
Industry: Used in the production of advanced materials, such as polymers or coordination compounds. Its functional groups can participate in polymerization reactions or coordinate with metal ions to form coordination complexes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-ylmethoxy)-benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 3-bromomethylpyridine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Reaction Scheme:
- Dissolve 3-hydroxybenzaldehyde and 3-bromomethylpyridine in DMF.
- Add potassium carbonate to the reaction mixture.
- Heat the reaction mixture to 80-100°C for several hours.
- Cool the reaction mixture and pour it into water.
- Extract the product with an organic solvent such as ethyl acetate.
- Purify the product by column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of 3-(Pyridin-3-ylmethoxy)-benzaldehyde can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
化学反应分析
Types of Reactions
3-(Pyridin-3-ylmethoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(Pyridin-3-ylmethoxy)benzoic acid.
Reduction: 3-(Pyridin-3-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives of 3-(Pyridin-3-ylmethoxy)-benzaldehyde, depending on the substituent introduced.
作用机制
The mechanism of action of 3-(Pyridin-3-ylmethoxy)-benzaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The pyridine ring can participate in π-π stacking interactions or hydrogen bonding with biological macromolecules, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-(Pyridin-2-ylmethoxy)-benzaldehyde: Similar structure but with the pyridine ring attached at the 2-position.
3-(Pyridin-4-ylmethoxy)-benzaldehyde: Similar structure but with the pyridine ring attached at the 4-position.
3-(Pyridin-3-ylmethoxy)-benzoic acid: Oxidized form of 3-(Pyridin-3-ylmethoxy)-benzaldehyde.
3-(Pyridin-3-ylmethoxy)-benzyl alcohol: Reduced form of 3-(Pyridin-3-ylmethoxy)-benzaldehyde.
Uniqueness
3-(Pyridin-3-ylmethoxy)-benzaldehyde is unique due to the specific positioning of the pyridine ring at the 3-position of the benzaldehyde moiety This positioning can influence the compound’s reactivity and interactions with other molecules
属性
IUPAC Name |
3-(pyridin-3-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-11-3-1-5-13(7-11)16-10-12-4-2-6-14-8-12/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKRWTOQWYZAKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN=CC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid](/img/structure/B1309625.png)




![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)



